molecular formula C9H9NO3 B2652312 4-Nitro-2,3-dihydro-1H-inden-1-OL CAS No. 56124-60-8

4-Nitro-2,3-dihydro-1H-inden-1-OL

Cat. No. B2652312
CAS RN: 56124-60-8
M. Wt: 179.175
InChI Key: LZMRRYRIKGREQH-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the CAS Number: 56124-60-8 . It has a molecular weight of 179.18 and its IUPAC name is 4-nitro-1-indanol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2,3-dihydro-1H-inden-1-OL is represented by the linear formula C9H9NO3 . The InChI code for this compound is 1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 .


Physical And Chemical Properties Analysis

4-Nitro-2,3-dihydro-1H-inden-1-OL is a white to yellow solid . It has a molecular weight of 179.18 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Retinoic Acid Receptor α Agonists

Indene derivatives, including “4-Nitro-2,3-dihydro-1H-inden-1-OL”, have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity . In particular, indene derivatives have shown great potential to induce the differentiation of NB4 cells . This establishes indene as a promising skeleton for the development of novel RARα agonists .

Anticancer Applications

Indene derivatives have been used in the development of anticancer drugs . The RARα is known to play a pivotal role in the control of cellular differentiation and apoptosis, making it an important drug target for cancer therapy and prevention . Indene derivatives have shown potent antiproliferative activity, indicating their potential in cancer treatment .

Antiviral Applications

Indole derivatives, which include “4-Nitro-2,3-dihydro-1H-inden-1-OL”, have shown antiviral activity . These compounds have been reported as antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Applications

Indole derivatives have also been reported to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress .

Antimicrobial Applications

Indole derivatives have shown antimicrobial activity . They have been investigated for their potential in treating various microbial infections .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRRYRIKGREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,3-dihydro-1H-inden-1-OL

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 4-nitro-2,3-dihydro-1H-inden-1-one (149 mgs, 0.84 mmol, 1.0 equiv) in MeOH (2 mL) was added NaBH4 (10 mg, 0.26 mmol, 0.33 equiv) as a solid in one portion. After stirring for 1 h at 0° C., the solvent was removed in vacuo, and water (3 mL) was added to the residue. The aqueous suspension was extracted three times with EtOAc, and the combined organic layers were dried over sodium sulfate. The solution was filtered and concentrated in vacuo. The desired product was used without further purification (135 mg, 90%).
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-nitroindan-1-one (0.381 g, 2.15 mmol) in ethanol (5 ml) was added sodium borohydride (0.048 g, 1.29 mmol) at 0° C., and the mixture was stirred at room temperature for 3 hours. Aqueous solution of ammonium chloride was added to the mixture, and extracted with ethyl acetate. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to obtain 4-nitroindan-1-ol. 1H NMR (CDCl3) δ 1.90 (d, J=6.5 Hz, 1H), 2.00-2.07 (m, 1H), 2.56-2.63 (m, 1H), 3.25-3.33 (m, 1H), 3.54-3.60 (m, 1H), 5.30-5.35 (m, 1H), 7.44 (t, J=8.2 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 8.12 (d, J=8.2 Hz, 1H).
Quantity
0.381 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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